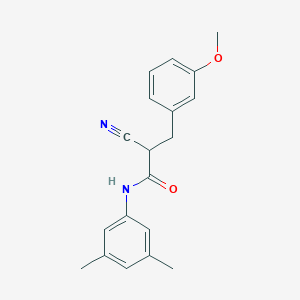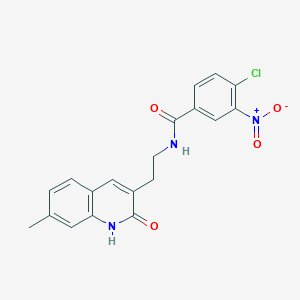![molecular formula C14H12FNO3S2 B2548772 4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 378209-01-9](/img/structure/B2548772.png)
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule. It belongs to the family of thiazolidinone compounds, which are known for their diverse biological activities. The presence of a fluorophenyl group, a thiazolidinone core, and a butanoic acid side chain all contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of the thiazolidinone ring by reacting 2-aminothiophenol with chloroacetic acid under basic conditions.
Step 2: The intermediate thiazolidinone is then reacted with the 2-fluorobenzaldehyde in a condensation reaction to form the 5-(2-fluorophenyl)-4-oxo-thiazolidine.
Step 3:
Industrial Production Methods
Industrial production typically involves the same steps as above but optimized for scale. Continuous flow reactors and automated synthesis platforms are often used to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Halogenation and nitration can occur on the aromatic ring, introducing functional groups such as chlorine or nitro groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Halogenation can be achieved with reagents like N-bromosuccinimide (NBS) under UV light.
Major Products
Oxidation Products: Formation of sulfoxide and sulfone derivatives.
Reduction Products: Alcohol derivatives from the reduction of the ketone group.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in the formation of various heterocyclic compounds.
Biology
Studied for its potential as an antimicrobial agent due to the thiazolidinone core.
Investigated for anticancer properties, targeting specific cancer cell lines.
Medicine
Potential therapeutic agent for treating bacterial infections and cancer.
Development of novel drugs based on its structure.
Industry
Utilized in the synthesis of agrochemicals.
Employed in material science for creating advanced polymers.
Mechanism of Action
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exerts its effects through multiple pathways:
Molecular Targets: The compound interacts with enzymes involved in bacterial cell wall synthesis, disrupting their function.
Pathways: It inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In cancer cells, it induces apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of a fluorophenyl group and a thiazolidinone core, which provides enhanced biological activity compared to similar compounds.
Similar Compounds
Thiazolidinone Derivatives: Various thiazolidinone compounds exist with slight modifications in their structure, leading to differences in activity.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group but lacking the thiazolidinone core, which might have different applications and potency.
Other Butanoic Acid Derivatives: Molecules with butanoic acid moieties but different heterocyclic structures, leading to varied biological activities.
Properties
IUPAC Name |
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHPCUQVDLZEM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)
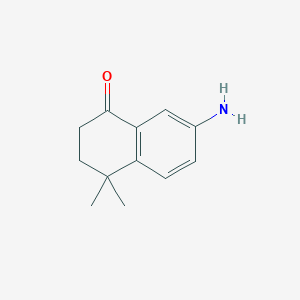
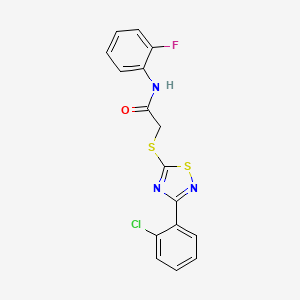
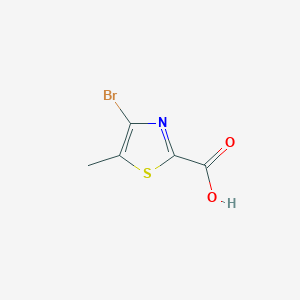
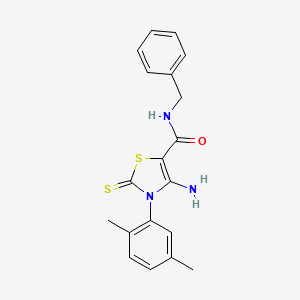
![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE](/img/structure/B2548699.png)
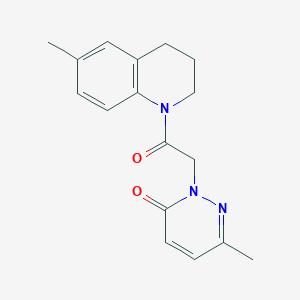
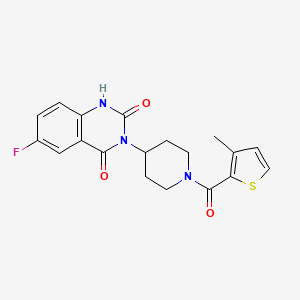
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
